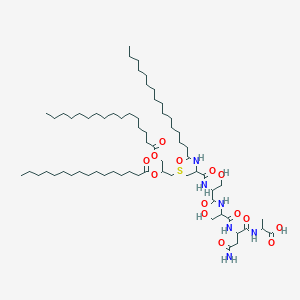![molecular formula C14H9F21O15Zn4 B12305089 Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct, also known as ZnTAC24, is a complex zinc compound with the empirical formula C12H6F18O13Zn4. This compound is known for its unique structure, which includes four zinc atoms coordinated with six trifluoroacetate ligands and one trifluoroacetic acid molecule. It is primarily used as a catalyst in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct involves the reaction of zinc salts with trifluoroacetic acid and trifluoroacetate ligands. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product. The general synthetic route can be summarized as follows:
Reaction of Zinc Salts with Trifluoroacetic Acid: Zinc salts such as zinc acetate or zinc chloride are reacted with trifluoroacetic acid to form zinc trifluoroacetate.
Coordination with Trifluoroacetate Ligands: The zinc trifluoroacetate is then coordinated with additional trifluoroacetate ligands to form the final complex.
The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to ensure the stability of the product .
Industrial Production Methods
Industrial production of Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the zinc atoms are oxidized to higher oxidation states.
Reduction: It can also participate in reduction reactions, where the zinc atoms are reduced to lower oxidation states.
Substitution: The trifluoroacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions may result in the formation of new zinc complexes with different ligands .
Scientific Research Applications
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct involves the coordination of zinc atoms with the trifluoroacetate ligands. The zinc atoms act as catalytic centers, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The trifluoroacetate ligands provide stability to the complex and enhance its reactivity by electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
Zinc Acetate: A simpler zinc compound with acetate ligands, used in various chemical reactions and as a dietary supplement.
Zinc Chloride: Another common zinc compound used in organic synthesis and industrial applications.
Zinc Oxide: Widely used in materials science, cosmetics, and as a catalyst in various chemical reactions.
Uniqueness
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct is unique due to its complex structure and the presence of trifluoroacetate ligands, which provide enhanced stability and reactivity compared to simpler zinc compounds. Its ability to act as a catalyst in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H9F21O15Zn4 |
|---|---|
Molecular Weight |
1077.7 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;zinc;hydrate |
InChI |
InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |
InChI Key |
SKVYBZWXUADSFC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)


![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
